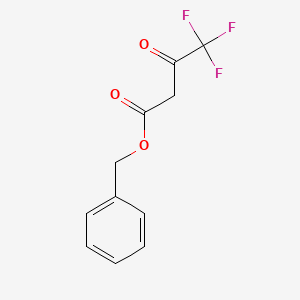
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE
Vue d'ensemble
Description
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is a chemical compound with the molecular formula C10H14N2O2. It is a heterocyclic compound containing both a pyrrole ring and a morpholine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE typically involves the reaction of pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where pyrrole-2-carbaldehyde is reacted with morpholine under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in certain applications.
5-Morpholin-4-ylmethyl-1H-imidazole-2-carbaldehyde: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is unique due to the presence of both the morpholine and pyrrole moieties. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-2-1-9(11-10)7-12-3-5-14-6-4-12/h1-2,8,11H,3-7H2 |
Clé InChI |
LUFNKYGAUZYLLH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(N2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B8683661.png)







